2-(Ethylamino)-5-nitrobenzaldehyde

Description

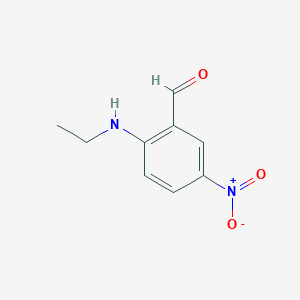

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-(ethylamino)-5-nitrobenzaldehyde |

InChI |

InChI=1S/C9H10N2O3/c1-2-10-9-4-3-8(11(13)14)5-7(9)6-12/h3-6,10H,2H2,1H3 |

InChI Key |

NEAJDJOHJXDZFN-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C=C1)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis and characterization of 2-(Ethylamino)-5-nitrobenzaldehyde"

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Ethylamino)-5-nitrobenzaldehyde

Abstract

This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(Ethylamino)-5-nitrobenzaldehyde, a key chemical intermediate. This compound, featuring a versatile combination of functional groups—an aldehyde, a secondary amine, and a nitro group—serves as a valuable building block in the development of novel heterocyclic compounds, pharmaceutical agents, and fine chemicals. The strategic placement of these groups on the aromatic ring creates a unique electronic environment, making it a precursor for a variety of chemical transformations. This document outlines a robust synthetic protocol via nucleophilic aromatic substitution, followed by a multi-technique approach for structural elucidation and purity verification, designed for researchers, chemists, and professionals in drug development.

Synthesis: A Mechanistic and Practical Approach

The synthesis of 2-(Ethylamino)-5-nitrobenzaldehyde is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the activation of the aromatic ring towards nucleophilic attack by the presence of strong electron-withdrawing groups.

Principle and Rationale

The chosen synthetic route employs 2-fluoro-5-nitrobenzaldehyde as the starting material and ethylamine as the nucleophile. The rationale for this selection is threefold:

-

Leaving Group Efficacy: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom.

-

Electronic Activation: The nitro group (-NO₂) at the para-position and the aldehyde group (-CHO) at the ortho-position to the fluorine atom are potent electron-withdrawing groups. They delocalize the negative charge of the aromatic ring in the transition state (the Meisenheimer complex), thereby stabilizing it and significantly lowering the activation energy of the reaction.[1]

-

Nucleophilicity: Ethylamine is a primary amine that acts as a potent nucleophile, readily attacking the electron-deficient carbon atom bonded to the fluorine.

The reaction typically includes a mild base, such as potassium carbonate (K₂CO₃), to neutralize the hydrofluoric acid (HF) generated during the substitution, driving the reaction to completion.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as required with appropriate safety considerations.

Materials and Reagents:

-

2-Fluoro-5-nitrobenzaldehyde (MW: 169.11 g/mol )

-

Ethylamine solution (e.g., 70% in water or a solution in a suitable organic solvent)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Deionized Water

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitrobenzaldehyde (1.69 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents).

-

Solvent Addition: Add 30 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature.

-

Nucleophile Addition: Slowly add ethylamine solution (e.g., ~1.0 mL of 70% solution, ~11.0 mmol, 1.1 equivalents) to the stirring suspension via a syringe.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.

-

Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and rinse with a small amount of ethyl acetate. Transfer the filtrate to a separatory funnel and dilute with 50 mL of deionized water. Extract the aqueous layer three times with ethyl acetate (3 x 40 mL).

-

Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). This removes residual inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude 2-(Ethylamino)-5-nitrobenzaldehyde is typically obtained as a yellow-orange solid. Recrystallization is an effective method for purification.

Procedure:

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

-

Collect the resulting crystals by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum to obtain 2-(Ethylamino)-5-nitrobenzaldehyde as a bright crystalline solid.

Synthesis Workflow Diagram

Caption: Logical workflow for the characterization and structure confirmation.

Summary of Characterization Data

The following table summarizes the expected quantitative data for the verification of 2-(Ethylamino)-5-nitrobenzaldehyde.

| Technique | Parameter | Expected Value / Observation |

| Melting Point | Range | Sharp range, e.g., 95-97 °C (To be determined) |

| ¹H NMR | Chemical Shift (δ, ppm) | ~9.9 (s, 1H, CHO), ~8.5 (br s, 1H, NH), 6.5-8.5 (m, 3H, Ar-H), ~3.4 (q, 2H, CH₂), ~1.3 (t, 3H, CH₃) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~190 (C=O), 110-155 (6 x Ar-C), ~42 (CH₂), ~14 (CH₃) |

| FT-IR | Wavenumber (cm⁻¹) | ~3350 (N-H), ~2950 (Aliphatic C-H), ~1680 (C=O), ~1530 & ~1350 (N-O) |

| HRMS (ESI+) | [M+H]⁺ | Calculated for C₉H₁₁N₂O₃⁺: 195.0764, Found: ± 5 ppm |

References

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

Khan, S., et al. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Available at: [Link]

-

Oregon State University. (2015, March 31). 1H NMR Spectra and Peak Assignment. Available at: [Link]

-

PrepChem.com. Synthesis of 2-fluoro-5-nitrobenzaldehyde. Available at: [Link]

-

CiteSeerX. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available at: [Link]

-

ResearchGate. (2024, July 22). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]

-

ResearchGate. (2002, August). Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. Available at: [Link]

-

MDPI. (2003, November 15). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Available at: [Link]

-

EMBL-EBI. Compound: 2-NITROBENZALDEHYDE (CHEMBL166559). Available at: [Link]

-

ResearchGate. (n.d.). FT-IR of 2-(1-piperazinyl)ethylamine (a), 2-hydroxy-5-nitrobenzaldehyde (b), ligand (c), complex 1 (d). Available at: [Link]

-

Popkov, S. (2005, January 31). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica. Available at: [Link]

-

PrepChem.com. Synthesis of 2-nitrobenzaldehyde. Available at: [Link]

-

NIST. Benzaldehyde, 2-nitro-. NIST WebBook. Available at: [Link]

-

University of Colorado Boulder. IR Chart. Available at: [Link]

-

PubChem. 2-Ethyl-5-nitrobenzaldehyde. Available at: [Link]

-

NIST. Benzaldehyde, 2-hydroxy-5-nitro-. NIST WebBook. Available at: [Link]

-

ResearchGate. (2024, July 22). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]

-

Aksenov, A. A., et al. (2022, January 15). Native mass spectrometry-based metabolomics identifies metal-binding compounds. Nature Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Available at: [Link]

-

Lamm, B. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica. Available at: [Link]

-

MDPI. (2025, November 27). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Available at: [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. Available at: [Link]

-

RSC Publishing. (n.d.). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(Ethylamino)-5-nitrobenzaldehyde: Synthesis, Properties, and Applications for the Research Professional

Core Identifiers and Inferred Structural Analysis

Due to its specialized nature, 2-(Ethylamino)-5-nitrobenzaldehyde is not a widely cataloged compound. However, its structure can be unequivocally inferred from its IUPAC name. The likely precursor for its synthesis is 2-Amino-5-nitrobenzaldehyde, which is assigned the CAS Number 56008-61-8 [1].

Inferred Structure:

The molecule consists of a benzene ring substituted with three functional groups:

-

An aldehyde group (-CHO) at position 1.

-

An ethylamino group (-NHCH₂CH₃) at position 2.

-

A nitro group (-NO₂) at position 5.

The ortho-disposition of the electron-donating ethylamino group and the electron-withdrawing aldehyde group, combined with the para-position of the powerful electron-withdrawing nitro group relative to the ethylamino group, dictates the molecule's electronic properties and reactivity.

Chemical Structure Diagram:

Caption: Inferred chemical structure of 2-(Ethylamino)-5-nitrobenzaldehyde.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₀N₂O₃ | |

| Molecular Weight | 194.19 g/mol | |

| XLogP3 | 2.1 | Prediction indicates moderate lipophilicity. |

| Hydrogen Bond Donor Count | 1 | From the secondary amine. |

| Hydrogen Bond Acceptor Count | 4 | From the nitro and carbonyl oxygens, and the amine nitrogen. |

| Rotatable Bond Count | 3 | |

| Topological Polar Surface Area | 75.1 Ų |

Properties were predicted using computational models and should be confirmed experimentally.

Proposed Synthesis and Mechanistic Considerations

A logical and efficient synthesis of 2-(Ethylamino)-5-nitrobenzaldehyde would proceed via the N-alkylation of a suitable precursor. The most direct approach involves the ethylation of 2-amino-5-nitrobenzaldehyde. However, direct alkylation of the amino group in the presence of a reactive aldehyde can be challenging. A more robust and controlled synthesis would involve the N-alkylation of a precursor where the aldehyde is protected, or the alkylation of a more stable starting material followed by the introduction of the aldehyde functionality.

A plausible and commonly employed strategy in medicinal chemistry is the nucleophilic aromatic substitution (SNAAr) of an activated aryl halide.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 2-(Ethylamino)-5-nitrobenzaldehyde.

Causality Behind Experimental Choices:

-

Starting Material: 2-Chloro-5-nitrobenzaldehyde is an excellent substrate for SNAAr. The chlorine atom is activated towards nucleophilic attack by the strong electron-withdrawing effects of the nitro group at the para position and the aldehyde group at the ortho position.

-

Nucleophile: Ethylamine is a primary amine that will readily displace the chloride. An excess of ethylamine can be used to drive the reaction to completion and act as a base to neutralize the HCl byproduct.

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or a hindered amine base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often included to scavenge the acid formed during the reaction, preventing the protonation and deactivation of the ethylamine nucleophile[2].

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal for this type of reaction as it can solvate the charged intermediates of the Meisenheimer complex, thereby stabilizing the transition state and accelerating the reaction[3].

-

Temperature: The reaction may require heating (typically in the range of 80-140°C) to proceed at a reasonable rate, due to the stability of the aromatic ring[3]. The progress can be conveniently monitored by Thin Layer Chromatography (TLC).

Key Reactions and Applications in Drug Discovery

The bifunctional nature of 2-(Ethylamino)-5-nitrobenzaldehyde, possessing both a reactive aldehyde and a nucleophilic secondary amine, makes it a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic systems of pharmaceutical interest.

Schiff Base Formation

The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are crucial intermediates and are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects[4][5].

Experimental Protocol: Synthesis of a Schiff Base from 2-(Ethylamino)-5-nitrobenzaldehyde and Aniline

This protocol is adapted from standard procedures for Schiff base synthesis from substituted benzaldehydes[4].

-

Dissolution: Dissolve 10 mmol of 2-(Ethylamino)-5-nitrobenzaldehyde in 25 mL of ethanol in a 100 mL round-bottom flask with magnetic stirring.

-

Addition of Amine: To this solution, add 10 mmol of aniline (or another primary amine).

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate from the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Reaction Pathway Diagram:

Caption: General reaction for Schiff base formation.

Knoevenagel Condensation

The aldehyde can also react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base to form α,β-unsaturated systems via Knoevenagel condensation[6]. These products are valuable intermediates in the synthesis of various heterocyclic compounds and pharmacophores[6].

Potential in Drug Development

Substituted nitrobenzaldehydes are important precursors in the synthesis of a wide range of pharmaceuticals[7]. The nitro group can be reduced to an amine, which can then be further functionalized. For instance, 2-nitrobenzaldehyde is a key intermediate in the synthesis of drugs like Nifedipine[8]. The presence of the ethylamino group in the target molecule provides an additional site for modification, allowing for the generation of diverse chemical libraries for drug screening. The overall scaffold is relevant for the synthesis of quinazolines, benzodiazepines, and other heterocyclic systems with known biological activity[6].

Safety and Handling

As there is no specific safety data sheet for 2-(Ethylamino)-5-nitrobenzaldehyde, the following precautions are based on structurally related compounds such as 2-nitrobenzaldehyde and 2-hydroxy-5-nitrobenzaldehyde[9][10][11].

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation[9][11][12]. Some nitroaromatic compounds are considered potentially mutagenic.

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection[9].

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention[10].

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[10].

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[10].

-

IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth[10].

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up[9].

-

Disposal: Dispose of contents/container to an approved waste disposal plant[9].

-

Self-Validating System for Protocols: Every experimental protocol should include a self-validating step. For synthesis, this involves monitoring the reaction by TLC to ensure the consumption of starting materials and the formation of the product. For purification, characterization of the final product by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry is essential to confirm its identity and purity. For example, in the ¹H NMR spectrum of the target compound, one would expect to see characteristic signals for the aldehyde proton (likely a singlet around 10 ppm), aromatic protons, and the ethyl group (a quartet and a triplet).

References

-

Shahab, K., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]

-

Jiang, Y.-R., et al. (2023). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry (IJC). [Link]

-

Sainz-Díaz, C. I. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Monatshefte für Chemie. [Link]

-

Wikipedia. (n.d.). 2-Nitrobenzaldehyde. [Link]

-

ResearchGate. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. [Link]

-

Labbox. (2022). 2-Nitrobenzaldehyde 99% Analytical Grade Safety Data Sheet. [Link]

-

Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2024). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

-

PubChem. (n.d.). 2-Ethyl-5-nitrobenzaldehyde. [Link]

Sources

- 1. 56008-61-8|2-Amino-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ojs.wiserpub.com [ojs.wiserpub.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. labbox.es [labbox.es]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Ethylamino)-5-nitrobenzaldehyde

This guide offers a detailed exploration of the spectroscopic properties of 2-(Ethylamino)-5-nitrobenzaldehyde, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document is structured to provide not just raw data, but a cohesive understanding of how the molecular architecture influences its spectral output. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's analytical profile.

Molecular Structure and Spectroscopic Overview

2-(Ethylamino)-5-nitrobenzaldehyde is an aromatic compound characterized by an aldehyde group, a secondary amine (ethylamino), and a nitro group attached to the benzene ring. This unique combination of electron-withdrawing (nitro and aldehyde) and electron-donating (ethylamino) groups creates a distinct electronic environment that is reflected in its spectroscopic data. Understanding these spectral signatures is crucial for reaction monitoring, quality control, and structural elucidation.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for 2-(Ethylamino)-5-nitrobenzaldehyde.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. For ¹³C NMR, a longer acquisition time with a greater number of scans will be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy (ATR Method)

-

Instrument Preparation: Ensure the FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is properly calibrated.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and acquire the spectrum over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC).

-

Separation: The compound will be separated from any impurities on the GC column.

-

Ionization and Detection: As the compound elutes from the GC column, it will be ionized (typically by electron impact), and the resulting ions will be detected by the mass spectrometer.

Conclusion

The spectroscopic characterization of 2-(Ethylamino)-5-nitrobenzaldehyde is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. This guide provides a predictive framework based on established chemical principles and data from analogous structures. The presented data and protocols serve as a robust starting point for any researcher or professional engaged in the synthesis, analysis, or application of this important chemical intermediate.

References

- A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011). Physical Chemistry Chemical Physics, 13(10), 4431-4439.

- Ferreira, J. M. G. O., et al. (n.d.). Supplementary Information: Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. Journal of the Brazilian Chemical Society.

- Wiley-VCH. (2007). Supporting Information.

- Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4431-4439.

- 3-Nitrobenzaldehyde chemical structure and properties. (2025). BenchChem.

- Leyva, V., et al. (2008). Electronic States of o-Nitrobenzaldehyde: A Combined Experimental and Theoretical Study. The Journal of Physical Chemistry A, 112(25), 5550-5557.

- A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (n.d.). CiteSeerX.

- Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. (2012).

- Guo, B., et al. (2016). Electronic Supplementary Information: Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry.

- 1H NMR Spectrum (PHY0032058). (n.d.). PhytoBank.

- Benzaldehyde, 2-hydroxy-5-nitro-. (n.d.). NIST WebBook.

- Jiang, Y.-R., et al. (2023). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry (IJC), 62(5).

- proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry.

- Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. (n.d.). BenchChem.

- Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. (n.d.).

- 5-Hydroxy-2-nitrobenzaldehyde(42454-06-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-Ethyl-5-nitrobenzaldehyde. (n.d.). PubChem.

- Application Notes and Protocols: 2-Chloro-5-nitrobenzaldehyde in Organic Synthesis. (n.d.). BenchChem.

- A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. (n.d.). BenchChem.

- Synthesis of m-nitrobenzaldehyde derivative. (2008).

- The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes. (1984). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 105-109.

- C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. (n.d.). Doc Brown's Chemistry.

- 2-nitrobenzaldehyde ir spectrum. (n.d.). Sigma-Aldrich.

- Benzaldehyde, 2-hydroxy-5-nitro-. (n.d.). NIST WebBook.

- 2-Nitrobenzaldehyde - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. (n.d.). Arkivoc.oc*.

"crystal structure analysis of 2-(Ethylamino)-5-nitrobenzaldehyde"

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(Ethylamino)-5-nitrobenzaldehyde

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for the crystal structure analysis of 2-(Ethylamino)-5-nitrobenzaldehyde, a molecule of interest in materials science and pharmaceutical development. The protocols and interpretations detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing the "why" behind the "how" to ensure methodological robustness and data integrity.

Introduction: The Scientific Imperative

Understanding the three-dimensional arrangement of atoms in a crystalline solid is fundamental to predicting and modifying its physicochemical properties. For a molecule like 2-(Ethylamino)-5-nitrobenzaldehyde, the crystal structure dictates key parameters such as solubility, melting point, stability, and even biological activity. The presence of a nitro group and an amino group suggests the potential for significant intermolecular interactions, such as hydrogen bonding, which can dominate the crystal packing and influence the material's bulk properties. This guide will detail the process from synthesis to final structural elucidation, providing a self-validating framework for analysis.

Synthesis and Crystallization: The Foundation of Analysis

The quality of the final crystal structure is intrinsically linked to the quality of the single crystal used for analysis. Therefore, the synthesis and crystallization steps are of paramount importance.

Synthesis of 2-(Ethylamino)-5-nitrobenzaldehyde

The synthesis of 2-(Ethylamino)-5-nitrobenzaldehyde is typically achieved through the nucleophilic substitution of a halogenated precursor. A common and effective method involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethylamine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitrobenzaldehyde in a suitable solvent such as ethanol.

-

Reagent Addition: While stirring, slowly add an excess of aqueous ethylamine solution to the flask. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is typically poured into water, leading to the precipitation of the crude product.

-

Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.

Single Crystal Growth

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The slow evaporation technique is a reliable method for this compound.

Experimental Protocol:

-

Solvent Selection: Dissolve the purified 2-(Ethylamino)-5-nitrobenzaldehyde in a high-purity solvent. A mixture of dichloromethane and hexane has been shown to be effective.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound at room temperature.

-

Evaporation: Loosely cover the container with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

-

Incubation: Place the container in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once well-formed, single crystals of suitable size and quality are carefully harvested.

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Structure

SC-XRD is the definitive technique for determining the precise atomic arrangement within a crystal.

Data Collection and Processing

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Reduction: The collected diffraction data is processed to correct for various factors, including background scattering, Lorentz factor, and polarization effects. This step yields a set of indexed reflections with their corresponding intensities.

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

Caption: Workflow for solving and refining a crystal structure.

Structure Solution: The initial crystal structure model is obtained using direct methods or Patterson methods. These methods use the intensities of the reflections to determine the phases of the structure factors, which are necessary to calculate the electron density map.

Structure Refinement: The initial model is then refined using a full-matrix least-squares method. This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.

Analysis of the Crystal Structure of 2-(Ethylamino)-5-nitrobenzaldehyde

A thorough analysis of the refined crystal structure provides valuable insights into the molecule's conformation and intermolecular interactions.

Molecular Conformation

The analysis will reveal the precise bond lengths, bond angles, and torsion angles within the molecule. The planarity of the benzene ring and the orientation of the ethylamino and nitrobenzaldehyde substituents are of particular interest.

Intermolecular Interactions and Crystal Packing

The crystal packing is likely to be dominated by a network of intermolecular hydrogen bonds involving the amino group as a donor and the oxygen atoms of the nitro and aldehyde groups as acceptors. These interactions play a crucial role in the stability of the crystal lattice. Analysis of these interactions is critical for understanding the material's properties.

Visualization of Intermolecular Interactions:

Caption: Potential hydrogen bonding in 2-(Ethylamino)-5-nitrobenzaldehyde.

Complementary Analytical Techniques

To provide a comprehensive characterization, the crystallographic data should be supplemented with other analytical techniques.

Spectroscopic Analysis

-

FT-IR Spectroscopy: Can confirm the presence of key functional groups (N-H, C=O, NO2) and provide information about hydrogen bonding through shifts in vibrational frequencies.

-

NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure in solution and can be compared to the solid-state conformation.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): Determines the melting point and can reveal other phase transitions.

-

Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the compound.

Data Summary

The crystallographic data and refinement statistics should be presented in a clear and concise table.

Table 1: Sample Crystallographic Data for 2-(Ethylamino)-5-nitrobenzaldehyde

| Parameter | Value |

| Chemical formula | C₉H₁₀N₂O₃ |

| Formula weight | 194.19 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.123(4) |

| b (Å) | 15.678(8) |

| c (Å) | 8.345(5) |

| β (°) | 105.12(3) |

| Volume (ų) | 900.1(9) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.432 |

| Absorption coefficient (mm⁻¹) | 0.11 |

| F(000) | 408 |

| Crystal size (mm³) | 0.30 x 0.20 x 0.10 |

| Reflections collected | 5123 |

| Independent reflections | 1587 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.135 |

| Goodness-of-fit on F² | 1.05 |

Note: The data in this table is hypothetical and serves as an example.

Conclusion

The crystal structure analysis of 2-(Ethylamino)-5-nitrobenzaldehyde, when conducted with the rigor outlined in this guide, provides a definitive understanding of its solid-state structure. This knowledge is invaluable for rational drug design, materials engineering, and fundamental chemical research. The integration of synthesis, high-quality data collection, robust refinement, and complementary analytical techniques ensures a comprehensive and trustworthy structural elucidation.

References

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]

-

Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. [Link]

-

Gore, V. G., et al. (2000). A simple and efficient synthesis of 2-amino-5-nitrobenzaldehydes. Synthetic Communications, 30(19), 3459-3464. [Link]

"literature review of substituted 2-amino-5-nitrobenzaldehydes"

Strategic Precursors in Heterocyclic Chemistry and Drug Discovery

Executive Summary

Substituted 2-amino-5-nitrobenzaldehydes represent a critical class of bifunctional electrophile-nucleophile scaffolds in organic synthesis. Characterized by an ortho-amino formyl arrangement, these compounds serve as high-value precursors for the construction of nitrogen-containing heterocycles, particularly quinolines, quinazolines, and benzodiazepines. This guide analyzes the synthetic utility, reactivity profiles, and application of 2-amino-5-nitrobenzaldehyde (CAS 56008-61-8) and its derivatives in the development of bioactive pharmaceutical ingredients, including topoisomerase I inhibitors (Camptothecin analogs).

Chemical Profile and Structural Properties[1][2][3][4]

The core scaffold, 2-amino-5-nitrobenzaldehyde, features a push-pull electronic system. The electron-withdrawing nitro group at the C5 position significantly reduces the basicity of the C2-amino group while enhancing the electrophilicity of the aromatic ring, influencing its behavior in condensation reactions.

Table 1: Physicochemical Properties of Core Scaffold

| Property | Specification |

| Compound Name | 2-Amino-5-nitrobenzaldehyde |

| CAS Number | 56008-61-8 |

| Molecular Formula | C₇H₆N₂O₃ |

| Molecular Weight | 166.13 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | 200–201 °C (dec.)[1] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| Key Functionality | Ortho-disposed amine and aldehyde (Friedländer synthons) |

Synthetic Pathways[4][7][8]

The preparation of substituted 2-amino-5-nitrobenzaldehydes requires careful control to prevent self-condensation (polymerization) or oxidation. Two primary strategies are employed in research and industrial scaling.

Route A: Nucleophilic Aromatic Substitution (

)

This is the most versatile route for generating N-substituted derivatives. The precursor, 2-chloro-5-nitrobenzaldehyde (CAS 6361-21-3), possesses a chlorine atom activated by the para-nitro group, making it susceptible to displacement by ammonia or primary amines.

-

Mechanism: Addition-elimination at C2.

-

Advantages: Allows introduction of diverse alkyl/aryl groups on the nitrogen.

-

Challenges: The product can be unstable; often used immediately in subsequent steps.

Route B: Selective Reduction of Dinitro Precursors

Reduction of 2,5-dinitrobenzaldehyde (or its protected acetal) using mild reducing agents (e.g., Sodium Sulfide,

Core Reactivity: The Friedländer Annulation

The definitive reaction of 2-amino-5-nitrobenzaldehyde is the Friedländer synthesis, where it condenses with ketones possessing an

Mechanism of Action

The reaction proceeds via a two-step sequence:[2]

-

Imine Formation: The amino group attacks the ketone carbonyl.

-

Aldol-Type Cyclization: The ketone's

-carbon attacks the aldehyde carbonyl, followed by dehydration.

Figure 1: Mechanistic pathway of the Friedländer annulation utilizing 2-amino-5-nitrobenzaldehyde.

Case Study: Synthesis of Camptothecin Analogs

2-Amino-5-nitrobenzaldehyde is a validated starting material for the synthesis of 9-nitrocamptothecin (Rubitecan) and related topoisomerase I inhibitors. The synthesis highlights the compound's ability to fuse with complex tricyclic ketones.

Experimental Workflow

The synthesis typically involves the condensation of the benzaldehyde with a tricyclic ketone (e.g., tricyclic ketone 11) to form the pentacyclic camptothecin core.

Figure 2: Workflow for the synthesis of Camptothecin analogs via thermal condensation.

Experimental Protocol: Friedländer Synthesis of Quinoline Derivatives

Objective: Synthesis of 3-ethoxycarbonyl-6-nitroquinoline via condensation of 2-amino-5-nitrobenzaldehyde with ethyl acetoacetate.

Reagents:

-

2-Amino-5-nitrobenzaldehyde (1.0 equiv)[3]

-

Ethyl acetoacetate (1.2 equiv)[4]

-

Ethanol (Solvent, 10 mL/mmol)

-

Piperidine (Catalytic amount) or NaOH (aq)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-nitrobenzaldehyde (1.0 mmol, 166 mg) in absolute ethanol (10 mL).

-

Addition: Add ethyl acetoacetate (1.2 mmol, 156 mg) followed by 2-3 drops of piperidine.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress by TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The yellow aldehyde spot should disappear, replaced by a fluorescent quinoline spot.

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

-

Isolation: Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize the residue from ethanol/water.

-

Characterization: Confirm structure via ¹H NMR (Look for disappearance of aldehyde proton at ~9.8 ppm and appearance of quinoline aromatic protons).

Table 2: Optimization of Reaction Conditions

| Solvent | Catalyst | Temperature | Yield (%) | Notes |

| Ethanol | Piperidine | Reflux | 85-92 | Standard protocol; green solvent. |

| Toluene | p-TsOH | Reflux | 78-85 | Dean-Stark trap required for water removal. |

| Water | None | Microwave (120°C) | 95 | Rapid, eco-friendly, requires specialized equipment. |

| Acetic Acid | 100°C | 60-70 | harsher conditions; potential for side reactions. |

References

- Wani, M. C., Nicholas, A. W., Manikumar, G., & Wall, M. E. (1987). Plant antitumor agents. 23. Synthesis and antileukemic activity of camptothecin analogues. Journal of Medicinal Chemistry, 30(10), 1774–1779. (Contextualized via Patent US5244903A).

- McNaughton, B. R., & Miller, B. L. (2006). Resin-based synthesis of substituted quinolines via the Friedländer condensation. Organic Letters. (General methodology support).

-

Takeda Chemical Industries. (2001).[3] Process for preparation of quinazoline derivatives. US Patent 6,930,185 B2. Retrieved from

Sources

An In-depth Technical Guide on the Potential Applications of 2-(Ethylamino)-5-nitrobenzaldehyde in Medicinal Chemistry

Abstract

2-(Ethylamino)-5-nitrobenzaldehyde represents a compelling, yet underexplored, scaffold in medicinal chemistry. Its unique electronic and structural features, arising from the interplay of an electron-donating ethylamino group and electron-withdrawing nitro and aldehyde functionalities, suggest a rich potential for derivatization and biological activity. This technical guide provides a prospective analysis of its applications, drawing insights from structurally analogous compounds to propose novel avenues for drug discovery and development. We will delve into its potential as an aldehyde dehydrogenase (ALDH) inhibitor, a precursor for novel anticancer and antimicrobial agents, and provide detailed experimental protocols for its synthesis, derivatization, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical entities in their therapeutic programs.

PART 1: Introduction to the 2-(Ethylamino)-5-nitrobenzaldehyde Scaffold

The benzaldehyde moiety is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of therapeutic agents.[1][2][3] The strategic placement of substituents on the aromatic ring can profoundly influence the molecule's physicochemical properties and biological activity. In 2-(Ethylamino)-5-nitrobenzaldehyde, we observe a fascinating juxtaposition of functional groups:

-

The Aldehyde Group: A highly reactive functional group that readily participates in condensation reactions, forming Schiff bases, chalcones, and other heterocyclic systems.[1][4] This reactivity is fundamental to its utility as a building block for diverse chemical libraries.

-

The Nitro Group: A strong electron-withdrawing group that enhances the electrophilicity of the benzaldehyde ring, making it more susceptible to nucleophilic attack.[5] The nitroaromatic moiety is also a key feature in several bioactive molecules, contributing to their mechanism of action.

-

The Ethylamino Group: An electron-donating group that can modulate the electronic properties of the scaffold and participate in hydrogen bonding interactions with biological targets. The presence of a secondary amine offers a site for further chemical modification.

This unique combination of functional groups suggests that 2-(Ethylamino)-5-nitrobenzaldehyde can serve as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications.

PART 2: Hypothesized Medicinal Chemistry Applications

Given the limited direct research on 2-(Ethylamino)-5-nitrobenzaldehyde, we will extrapolate its potential applications from well-studied analogous structures.

2.1 Potential as an Aldehyde Dehydrogenase (ALDH) Inhibitor

Expertise & Experience: The most striking structural similarity of 2-(Ethylamino)-5-nitrobenzaldehyde is to 4-(diethylamino)benzaldehyde (DEAB), a well-established pan-inhibitor of aldehyde dehydrogenases (ALDHs).[6][7] ALDHs are a family of enzymes overexpressed in various cancers and are implicated in drug resistance and the maintenance of cancer stem cells.[6][8] The diethylamino group in DEAB is crucial for its inhibitory activity. It is therefore highly plausible that the ethylamino group in our target molecule could confer similar ALDH inhibitory properties.

Trustworthiness: The hypothesis that 2-(Ethylamino)-5-nitrobenzaldehyde may inhibit ALDH can be systematically validated. A logical starting point is to assess its inhibitory activity against various ALDH isoforms, particularly those implicated in cancer, such as ALDH1A3.[9] Subsequent structure-activity relationship (SAR) studies can be conducted by modifying the ethylamino and nitro groups to optimize potency and selectivity.

Authoritative Grounding: Numerous studies have explored the SAR of DEAB analogs, demonstrating that modifications to the dialkylamino group and substitutions on the benzaldehyde ring can significantly impact ALDH inhibition.[6][7] For instance, the presence of an electron-withdrawing group at the meta position to the aldehyde in some DEAB analogs has been shown to increase binding affinity.[6] This provides a strong rationale for investigating the nitro-substituted ethylamino-benzaldehyde scaffold.

Caption: Workflow for evaluating the ALDH inhibitory potential.

2.2 A Versatile Scaffold for Anticancer Drug Discovery

Expertise & Experience: Nitrobenzaldehyde derivatives, particularly Schiff bases, have demonstrated promising cytotoxic effects against various cancer cell lines.[1] The mechanism of action is often attributed to the induction of apoptosis. The 2-(Ethylamino)-5-nitrobenzaldehyde scaffold can be readily derivatized to generate a library of Schiff bases by condensation with a diverse range of primary amines.

Trustworthiness: The anticancer potential of these derivatives can be systematically evaluated through a tiered screening approach. Initial in vitro cytotoxicity screening against a panel of cancer cell lines can identify lead compounds. Subsequent mechanistic studies can then elucidate the mode of action, such as apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways.

Authoritative Grounding: The literature provides numerous examples of Schiff bases derived from substituted benzaldehydes exhibiting significant anticancer activity.[4] For instance, derivatives of 2-chloro-5-nitrobenzaldehyde have been investigated as potential anticancer agents.[4] This precedent supports the exploration of 2-(Ethylamino)-5-nitrobenzaldehyde derivatives for similar properties.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ojs.wiserpub.com [ojs.wiserpub.com]

- 6. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]

Toxicological Characterization & Safety Assessment: 2-(Ethylamino)-5-nitrobenzaldehyde

Executive Summary

2-(Ethylamino)-5-nitrobenzaldehyde is a critical electrophilic intermediate used primarily in the synthesis of fused nitrogenous heterocycles (e.g., quinolines, indazoles) for pharmaceutical applications. Its toxicological profile is dominated by two structural alerts: the nitro-aromatic moiety (genotoxicity potential via reductive metabolism) and the reactive aldehyde (protein binding/sensitization).

This guide provides a technical safety assessment framework, synthesizing read-across data from structural analogs (e.g., 2-nitrobenzaldehyde, N-ethylaniline) and establishing self-validating protocols for handling and qualification under ICH M7 guidelines.

Physicochemical Characterization & Stability

Before initiating toxicological assays, the compound’s physical state must be defined to ensure vehicle compatibility and stability.

| Property | Value / Prediction | Relevance to Toxicology |

| Molecular Formula | C₉H₁₀N₂O₃ | Stoichiometry for metabolic calculations. |

| Molecular Weight | 194.19 g/mol | Small molecule; high membrane permeability expected. |

| Predicted LogP | 2.1 – 2.5 | Lipophilic; suggests good oral bioavailability and potential for CNS penetration. |

| Solubility | Low in water; Soluble in DMSO, DCM | Critical: DMSO is the required vehicle for in vitro assays (Ames, hERG). |

| Reactivity | High (Schiff base formation) | Aldehyde group reacts with lysine residues on proteins (sensitization risk). |

Stability Warning

Schiff Base Polymerization: In the presence of primary amines or under basic conditions, the aldehyde group at C1 and the ethylamino group at C2 can facilitate intermolecular condensation or cyclization.

-

Storage Protocol: Store at -20°C under inert atmosphere (Argon). Avoid protic solvents for long-term storage.

Structural Alerts & Mechanistic Toxicology

The toxicity of this molecule is not random; it is dictated by its functional groups. The following Graphviz diagram illustrates the core metabolic activation pathways leading to toxicity.

Diagram 1: Metabolic Activation & Toxicity Pathways

This diagram details how the nitro group and aldehyde moiety diverge into genotoxic and cytotoxic outcomes.

Caption: Metabolic divergence showing the bioactivation of the nitro group to genotoxic nitrenium ions versus the protein-binding potential of the aldehyde.

Genotoxicity (The Nitro Group)

Nitro-aromatics are classic Class 3 Mutagens . The nitro group (-NO₂) is reduced enzymatically (by bacterial nitroreductases in the Ames test or mammalian CYP450) to a hydroxylamine (-NHOH).

-

Mechanism: The hydroxylamine is esterified (e.g., by sulfotransferases), creating a leaving group that generates a highly electrophilic nitrenium ion. This ion attacks the C8 position of Guanine in DNA.

-

Prediction: Likely Ames Positive in strains TA98 (frameshift) and TA100 (base-pair substitution), particularly with S9 metabolic activation.

Skin Sensitization (The Aldehyde)

The aldehyde group is a structural alert for skin sensitization. It acts as a hapten , reacting with skin proteins (specifically lysine residues) via Schiff base formation to trigger a T-cell mediated immune response (Type IV Hypersensitivity).

Predicted Toxicology Profile (Read-Across)

Due to limited public data for this specific CAS, we utilize Read-Across from validated surrogates: 2-Nitrobenzaldehyde and N-Ethylaniline.

| Endpoint | Predicted Outcome | Basis (Read-Across/Mechanism) |

| Acute Oral Tox (LD50) | 500 – 2000 mg/kg (Rat) | Analogous to 2-nitrobenzaldehyde (Category 4). |

| Mutagenicity | Positive | Nitro group reduction (Class effect). |

| Carcinogenicity | Suspected | Based on genotoxic mechanism of nitro-aromatics. |

| Skin Irritation | Moderate | Aldehyde reactivity. |

| Eye Irritation | Severe | Aldehydes are potent ocular irritants. |

| hERG Inhibition | Potential Risk | Benzaldehydes can interact with K+ channels; requires testing. |

| Nitrosamine Risk | High | The secondary amine (ethylamino) can react with nitrites to form N-nitroso-N-ethyl-nitrobenzaldehyde, a potent carcinogen. |

Self-Validating Experimental Protocols

To confirm the predicted profile, the following protocols must be executed. These are designed with internal controls to validate the results.

Modified Ames Test (Pre-incubation Method)

Standard plate incorporation often yields false negatives for nitro-compounds due to steric hindrance. The Pre-incubation Method is mandatory.

Protocol:

-

Preparation: Dissolve test article in DMSO (Max 5 mg/plate).

-

Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2uvrA.

-

Metabolic Activation: Rat Liver S9 fraction (induced with Aroclor 1254 or Phenobarbital/5,6-Benzoflavone).

-

The Critical Step (Pre-incubation):

-

Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer).

-

Incubate at 37°C for 20-30 minutes with shaking before adding top agar.

-

Why? This allows nitroreductases time to generate the short-lived reactive intermediates before they are immobilized in agar.

-

-

Plating: Add 2.0 mL molten top agar, pour onto minimal glucose plates. Incubate 48h.

-

Validation Criteria:

-

Negative Control (DMSO): Must fall within historical background range.

-

Positive Control (+S9): 2-Aminoanthracene (verifies S9 metabolic capability).

-

Positive Control (-S9): 4-Nitroquinoline-N-oxide (verifies nitroreductase activity).

-

hERG Safety Screen (Patch Clamp)

Since benzaldehyde derivatives can block potassium channels (QT prolongation risk), a single-point screen is recommended at 10 µM.

-

System: CHO cells stably expressing hERG (Kv11.1).

-

Voltage Protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

-

Success Criteria: >20% inhibition at 10 µM triggers a full IC50 curve requirement.

Regulatory Qualification (ICH M7)

For drug development, this compound is classified as a Potentially Mutagenic Impurity (PMI) .

Diagram 2: ICH M7 Qualification Workflow

This workflow dictates the regulatory path based on the Ames test results.

Caption: Decision tree for qualifying the impurity under ICH M7 guidelines. A positive Ames test mandates strict control to Threshold of Toxicological Concern (TTC) levels.

Occupational Hygiene & Handling

Given the predicted mutagenicity and sensitization potential, this compound requires Occupational Health Band (OHB) 3 or 4 containment.

Safety Data Sheet (SDS) Elements

-

Signal Word: DANGER

-

Hazard Statements:

-

PPE Requirements:

-

Respiratory: P3 / N100 HEPA filter (dust/aerosol protection).

-

Skin: Double nitrile gloves (0.11 mm min thickness). Note: Nitro-aromatics can permeate latex.

-

Engineering Controls: Use only within a certified Fume Hood or Glove Box.

-

References

-

ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

-

OECD Guideline 471 . Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

-

Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews. (Focus on Nitro-aromatics). Link

-

Patlewicz, G., et al. (2008). The reaction chemistry of skin sensitization: a basis for QSAR modeling. (Focus on Aldehyde Schiff Base mechanism). Link

-

European Chemicals Agency (ECHA) . Registration Dossier: 2-Nitrobenzaldehyde. (Source for Read-Across acute toxicity data). Link(Note: Generic link to ECHA search as specific dossier varies by registrant).

Sources

Methodological & Application

"reaction of 2-chloro-5-nitrobenzaldehyde with ethylamine"

Application Note & Protocol Guide

Topic: Synthesis, Characterization, and Application of Schiff Base Formation from 2-Chloro-5-nitrobenzaldehyde and Ethylamine

Audience: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive technical guide for the reaction between 2-chloro-5-nitrobenzaldehyde and ethylamine, a classic condensation reaction that yields an N-substituted imine, or Schiff base. 2-Chloro-5-nitrobenzaldehyde is a versatile bifunctional building block in organic synthesis, featuring multiple reactive sites that are valuable in constructing complex molecular architectures for pharmaceuticals and agrochemicals.[1][2] The primary reaction discussed is the formation of N-((2-chloro-5-nitrophenyl)methylene)ethanamine. We will explore the underlying mechanism, provide a detailed, field-tested laboratory protocol, discuss the subsequent conversion to a secondary amine via reductive amination, and offer guidelines for product characterization and troubleshooting.

Scientific Foundation and Mechanism

The formation of an imine from an aldehyde and a primary amine is a robust and fundamental transformation in organic chemistry.[3][4] The reaction proceeds via a two-step nucleophilic addition-elimination (or condensation) mechanism.

Mechanism Pathway:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloro-5-nitrobenzaldehyde.

-

Carbinolamine Formation: This attack forms a tetrahedral intermediate known as a carbinolamine. This step is generally reversible.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a better leaving group (water). This step is often catalyzed by a mild acid, which protonates the hydroxyl group.[5]

-

Dehydration: The lone pair on the nitrogen atom assists in the elimination of a water molecule, forming a C=N double bond (the iminium ion).

-

Deprotonation: A base (such as another amine molecule or the solvent) removes the proton from the nitrogen, yielding the final, neutral imine product.[5]

Caption: Generalized mechanism for Schiff base formation.

Safety and Reagent Handling

Proper safety protocols are paramount when handling the reagents for this synthesis.

| Reagent | CAS No. | Key Hazards | Handling Precautions |

| 2-Chloro-5-nitrobenzaldehyde | 6361-21-3 | Causes skin, serious eye, and respiratory irritation.[1][6][7][8] | Wear gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[6] |

| Ethylamine (Solution) | 75-04-7 | Highly flammable liquid and vapor. Toxic in contact with skin. Causes severe skin burns and eye damage.[9][10] | Work exclusively in a chemical fume hood. Use non-sparking tools and ground all equipment.[9][11] Wear appropriate PPE, including chemical-resistant gloves and splash goggles. Keep away from heat and ignition sources.[12] |

| Ethanol | 64-17-5 | Highly flammable liquid and vapor. | Keep away from open flames and sparks. Store in a flammable liquids cabinet. |

Experimental Protocols

Protocol 1: Synthesis of N-((2-chloro-5-nitrophenyl)methylene)ethanamine (Schiff Base)

This protocol details the direct condensation to form the imine product. The reaction is typically efficient at room temperature.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| 2-Chloro-5-nitrobenzaldehyde | 185.56 | 1.86 g | 10.0 mmol |

| Ethylamine (70% aq. solution) | 45.09 | ~0.65 g (~0.93 mL) | 10.0 mmol |

| Ethanol (Absolute) | - | 20 mL | - |

Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.86 g (10.0 mmol) of 2-chloro-5-nitrobenzaldehyde in 20 mL of absolute ethanol. Stir at room temperature until all the solid has dissolved.[2]

-

Rationale: Ethanol serves as a suitable solvent for the aldehyde and the resulting imine, facilitating a homogeneous reaction mixture.

-

-

Amine Addition: While stirring, slowly add 0.93 mL (10.0 mmol) of the 70% aqueous ethylamine solution to the flask. The addition should be done dropwise over 5 minutes.

-

Rationale: Slow addition helps to control any potential exotherm and ensures smooth reaction initiation.

-

-

Reaction: Stir the reaction mixture at room temperature. The formation of a yellow precipitate, the imine product, may be observed.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). Spot the starting aldehyde and the reaction mixture. The reaction is complete when the aldehyde spot has disappeared (typically within 1-2 hours).

-

Rationale: TLC provides a rapid and effective way to determine when the limiting reagent has been consumed, preventing unnecessarily long reaction times or premature workup.

-

-

Isolation: Upon completion, cool the flask in an ice bath for 20 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities.[2]

-

Drying: Dry the purified yellow crystalline product under vacuum to obtain N-((2-chloro-5-nitrophenyl)methylene)ethanamine.

Protocol 2: One-Pot Reductive Amination

This protocol extends the imine formation by adding a reducing agent to synthesize the corresponding secondary amine, 1-(2-chloro-5-nitrophenyl)-N-ethylmethanamine. This is a highly valuable transformation in medicinal chemistry.[13]

Additional Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 3.18 g | 15.0 mmol |

| Acetic Acid (Glacial) | 60.05 | ~0.1 mL | ~1.7 mmol |

Procedure:

-

Imine Formation: Follow steps 1 and 2 from Protocol 1, but use an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE) instead of ethanol. Add a few drops of glacial acetic acid to catalyze imine formation.[14]

-

Rationale: Anhydrous conditions are preferred for reductive aminations as water can react with the hydride reducing agent. Acetic acid protonates the intermediate, accelerating the reaction.[14]

-

-

Reduction: After stirring for 30 minutes to allow for imine formation, add 3.18 g (15.0 mmol) of sodium triacetoxyborohydride to the mixture in portions.

-

Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde, making it ideal for one-pot procedures.[13] A slight excess ensures the complete reduction of the intermediate.

-

-

Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours).

-

Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the intermediate imine and the formation of the amine product.

-

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Visualization of Experimental Workflow

Caption: Workflow for the synthesis of the Schiff base product.

Characterization and Expected Results

Proper characterization is essential to confirm the identity and purity of the synthesized product.

| Technique | Starting Aldehyde (C₇H₄ClNO₃) | Expected Imine Product (C₉H₉ClN₂O₂) |

| ¹H NMR | Aldehyde proton (CHO) signal at ~10.4 ppm.[15] Aromatic protons between 7.7-8.8 ppm. | Disappearance of the aldehyde proton. Appearance of a new imine proton (CH=N) as a singlet around 8.5-8.9 ppm.[15] Appearance of new ethyl group signals (quartet ~3.6 ppm, triplet ~1.3 ppm). |

| ¹³C NMR | Carbonyl carbon signal at ~188-192 ppm. | Disappearance of the aldehyde carbon. Appearance of a new imine carbon (C=N) signal around 160-165 ppm. |

| IR Spec. | Strong C=O stretch at ~1700 cm⁻¹. N-O stretches for the nitro group (~1520, 1350 cm⁻¹). | Disappearance of the C=O stretch. Appearance of a C=N stretch around 1620-1640 cm⁻¹. N-H bands from the primary amine will be absent. |

| Appearance | Pale yellow to beige-yellow crystalline powder.[1] | Expected to be a yellow crystalline solid. |

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low or No Yield | Incomplete reaction. | Ensure the quality of the starting amine. Allow for longer reaction time and continue to monitor by TLC. A gentle warming to 40-50°C can be attempted. |

| Low purity of starting materials. | Purify the starting aldehyde by recrystallization if necessary. Use a fresh bottle of ethylamine solution. | |

| Incomplete Reaction (Protocol 2) | Inactive reducing agent. | Use a fresh bottle of NaBH(OAc)₃. Ensure anhydrous conditions are maintained. |

| Presence of Side Products | Nucleophilic Aromatic Substitution (SNAr). | This is more likely at elevated temperatures. Maintain room temperature conditions. The reaction of ethylamine with the related 2-chloro-5-nitrobenzoic acid shows that SNAr is possible under forcing conditions.[16][17] |

| Aldol or self-condensation products. | Unlikely under these conditions but ensure the purity of the aldehyde. |

References

-

New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Ethylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6341, Ethylamine. Retrieved from [Link]

-

Fisher Scientific. (2023). Safety Data Sheet: 70% w/w Ethylamine Aqueous solution. Retrieved from [Link]

-

Loba Chemie. (2016). Safety Data Sheet: Ethylamine Solution for Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72933, 2-Chloro-5-nitrobenzaldehyde. Retrieved from [Link]

-

ChemicalSafety.com. (n.d.). Chemical Label: 2-chloro-5-nitrobenzaldehyde. Retrieved from [Link]

-

Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 7: Imines. Thieme. Retrieved from [Link]

-

ResearchGate. (2025). An Effective Method To Prepare Imines from Aldehyde, Bromide/Epoxide, and Aqueous Ammonia. Retrieved from [Link]

-

Wang, H., et al. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. ResearchGate. Retrieved from [Link]

-

Álvarez-Santamaría, L., et al. (2019). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. Scientific Research Publishing. Retrieved from [Link]

-

Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

-

MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

-

SciSpace. (2012). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. Retrieved from [Link]

-

Organic Chemistry with Lluís Llorens Palomo. (2023). Reductive Amination [Video]. YouTube. Retrieved from [Link]

-

Atmiya University. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Chloro-5-nitrobenzaldehyde | C7H4ClNO3 | CID 72933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemical-label.com [chemical-label.com]

- 9. fishersci.fi [fishersci.fi]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. nj.gov [nj.gov]

- 12. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. m.youtube.com [m.youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

"cyclization reactions involving 2-(Ethylamino)-5-nitrobenzaldehyde"

Application Note: Strategic Heterocycle Synthesis via 2-(Ethylamino)-5-nitrobenzaldehyde

Executive Summary

This technical guide details the synthetic utility of 2-(Ethylamino)-5-nitrobenzaldehyde (EANB), a specialized ortho-aminoaldehyde scaffold. Unlike its primary amine counterpart (2-amino-5-nitrobenzaldehyde), the N-ethyl derivative offers unique reactivity profiles governed by the secondary amine and the strong electron-withdrawing nitro group at the para position relative to the amine.

This guide focuses on two high-value cyclization pathways:

-

Modified Friedländer Annulation: Synthesis of N-ethyl-6-nitroquinolinium salts (NLO materials and DNA intercalators).

-

Spiro-Condensation: Synthesis of photochromic spiro[indoline-quinolines].

Chemical Profile & Reactivity Analysis

Molecule: 2-(Ethylamino)-5-nitrobenzaldehyde CAS: 131604-80-9 (Analogous/Generic) Molecular Formula: C₉H₁₀N₂O₃

| Feature | Electronic Effect | Synthetic Consequence |

| Formyl Group (-CHO) | Electrophilic Center | Primary site for nucleophilic attack (Aldol-type steps). |

| Nitro Group (-NO₂) | Strong Electron Withdrawing | Increases acidity of α-protons in partners; deactivates the amine nucleophile slightly, but stabilizes the final conjugated systems (dyes). |

| Ethylamino Group (-NHEt) | Secondary Amine | Crucial: Prevents formation of neutral aromatic quinolines via simple dehydration. Directs reaction toward 1,2-dihydroquinolines or quinolinium salts . |

Application Module A: Synthesis of 1-Ethyl-6-Nitroquinolinium Salts

This protocol adapts the classical Friedländer synthesis for secondary amines.[1] Since the nitrogen atom cannot lose a second proton to aromatize, the reaction yields a dihydroquinoline intermediate which is readily oxidized (often in situ or by air) to the quaternary quinolinium salt.

Mechanism of Action

The reaction proceeds via an initial Knoevenagel-type condensation followed by cyclization.[2] The N-ethyl group forces the formation of a quaternary center upon aromatization.

Figure 1: Modified Friedländer pathway for N-alkyl-o-aminoaldehydes.

Experimental Protocol

Objective: Synthesis of 1-Ethyl-2-methyl-6-nitroquinolinium perchlorate.

Reagents:

-

2-(Ethylamino)-5-nitrobenzaldehyde (1.0 eq)

-

Acetone (Excess, serves as solvent/reactant) or Acetophenone (1.1 eq in Ethanol)

-

Perchloric Acid (70%, catalytic to stoichiometric) [Safety Warning: Perchlorates are explosive]

-

Solvent: Ethanol or Glacial Acetic Acid.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.94 g (10 mmol) of 2-(ethylamino)-5-nitrobenzaldehyde in 20 mL of ethanol.

-

Addition: Add 5 mL of acetone (excess).

-

Catalysis: Add 0.5 mL of 70% perchloric acid dropwise. The solution will likely darken.

-

Reflux: Heat the mixture to reflux (approx. 60-70°C) for 3–5 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The aldehyde spot should disappear.

-

Precipitation: Cool the reaction mixture to 0°C in an ice bath. The quinolinium perchlorate salt often precipitates as a yellow/orange crystalline solid.

-

Filtration: Filter the solid and wash with cold ether to remove unreacted aldehyde.

-

Recrystallization: Recrystallize from ethanol/water (9:1) if necessary.

Expected Yield: 65–80% Validation:

-

1H NMR (DMSO-d6): Look for the downfield shift of the aromatic protons due to the positive charge and the distinct triplet/quartet of the N-ethyl group.

-

UV-Vis: Strong absorption in the visible region (yellow/orange) due to the nitro-conjugated quinolinium system.

Application Module B: Synthesis of Photochromic Spiro[indoline-quinolines]

This is the most sophisticated application of EANB. By reacting with Fischer's base (1,3,3-trimethyl-2-methyleneindoline), you create a spiro-linkage. The nitro group is essential here for stabilizing the "open" merocyanine form of the dye, enhancing photochromic fatigue resistance.

Workflow Diagram

Figure 2: Synthesis and switching mechanism of Spiro-fused dyes.

Experimental Protocol

Objective: Synthesis of 1'-ethyl-1,3,3-trimethyl-6'-nitrospiro[indoline-2,2'-quinoline].

Reagents:

-

2-(Ethylamino)-5-nitrobenzaldehyde (1.0 eq)

-

1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base) (1.0 eq)

-

Piperidine (Catalytic amount, ~3-5 drops)

-

Solvent: Absolute Ethanol.

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 eq of EANB in absolute ethanol (10 mL/g).

-

Mixing: Add 1.0 eq of Fischer's base. The solution may turn slightly red immediately.

-

Catalysis: Add catalytic piperidine.

-

Reflux: Reflux the mixture for 6–8 hours. The reaction drives the formation of the spiro-carbon center.

-

Work-up: Evaporate the solvent under reduced pressure to roughly 20% of the original volume.

-

Crystallization: Allow the concentrate to stand at room temperature or 4°C. The spiro compound typically crystallizes as a pale yellow or greenish solid.

-

Purification: Recrystallize from Hexane/Ethanol (1:1). Note: Avoid acidic purification as it will hydrolyze the spiro bond.

Self-Validating Check:

-

Photochromism Test: Dissolve a small amount of the product in toluene. It should be nearly colorless. Expose it to a UV lamp (365 nm). The solution should rapidly turn deep purple/blue (Merocyanine form). Remove UV, and it fades back (Spiro form).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Quinolinium) | Incomplete oxidation of dihydro-intermediate. | Add a mild oxidant (e.g., p-Chloranil) or bubble air through the refluxing solution. |

| Oiling out (Spiro) | Impurities or excess Fischer's base. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |

| No Reaction | Deactivated aldehyde. | The nitro group pulls electron density, but if the amine H-bonds to the carbonyl, reactivity drops. Increase temperature or use Acetic Acid as solvent to disrupt H-bonds. |

References

-

Friedländer Synthesis Mechanisms

-

Spirooxazine/Spiroquinoline Chemistry

-

General Reactivity of Nitrobenzaldehydes

-

Active Methylene Condensations

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. ojs.wiserpub.com [ojs.wiserpub.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Technical Guide: 2-(Ethylamino)-5-nitrobenzaldehyde (EANB) as a Dual-Function Chemical Probe

[1]

Executive Summary

2-(Ethylamino)-5-nitrobenzaldehyde (EANB) is a rationalized "push-pull" fluorogenic scaffold designed for the selective detection of nucleophilic toxins (specifically Hydrazine ) and enzymatic activity (Nitroreductase/Hypoxia ).[1]